molecular formula C19H21N3O4S B2689386 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421481-51-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2689386
CAS No.: 1421481-51-7
M. Wt: 387.45
InChI Key: JDGVRIZRTVWGOZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1] . BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells. Dysregulation of this pathway is implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases [2] . This compound acts by forming a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained suppression of BCR signaling and downstream survival signals. Its research value lies in its high selectivity profile, which helps minimize off-target effects in preclinical models, making it an invaluable chemical probe for dissecting BTK-dependent biological processes. Researchers utilize this inhibitor to investigate novel therapeutic strategies for hematologic cancers and to explore the role of BTK in inflammatory and autoimmune conditions, thereby contributing to the validation of new drug targets and combination treatment regimens [3] .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-14-11(2)21-19-22(18(14)24)8-13(9-27-19)17(23)20-7-12-4-5-15-16(6-12)26-10-25-15/h4-6,13H,3,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGVRIZRTVWGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a benzodioxole moiety with a pyrimidothiazine framework, contributing to its biological activities. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C19H21N3O4S
  • Molecular Weight: 387.45 g/mol
  • IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Biological Activities

Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine exhibit a range of biological activities:

1. Anticancer Activity
Studies have shown that derivatives of pyrimidothiazines can inhibit various cancer cell lines. For instance:

  • Mechanism of Action: These compounds often function by targeting key enzymes involved in cancer metabolism and proliferation. For example, they may inhibit thymidylate synthase or other critical pathways that cancer cells exploit for growth .
  • Case Study: A study demonstrated that similar pyrimidothiazine derivatives displayed cytotoxic effects on breast cancer cells (MCF7) with IC50 values in the low micromolar range .

2. Antimicrobial Properties
Pyrimidothiazines are also recognized for their antimicrobial activities:

  • Spectrum of Activity: They have shown effectiveness against a variety of bacterial strains and fungi.
  • Research Findings: In vitro studies indicate that certain derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

3. Antioxidant Effects
The antioxidant properties of compounds containing the benzodioxole structure contribute to their potential in preventing oxidative stress-related diseases:

  • Mechanism: These compounds may scavenge free radicals and enhance the body’s antioxidant defenses.
  • Experimental Evidence: In vitro assays have shown significant radical scavenging activity compared to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of thymidylate synthase ,
AntimicrobialDisruption of bacterial cell wall synthesis
AntioxidantFree radical scavenging

Scientific Research Applications

Antibacterial Applications

Research indicates that derivatives of this compound exhibit promising antibacterial activity. For instance, a related compound was noted for its effectiveness against various bacterial strains. The studies suggest that these compounds can be formulated into different pharmaceutical forms such as tablets and injectable solutions for effective treatment against bacterial infections .

Case Study: Antibacterial Efficacy

In a study published in the European Patent Office (EP1916249A1), compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl were tested for their ability to inhibit bacterial growth. The results demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents in clinical settings .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research into related thiazine derivatives has shown that they can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. These findings indicate that N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl could be developed as a therapeutic agent for inflammatory diseases .

Research Findings

A recent study evaluated the anti-inflammatory activity of various synthesized compounds that share structural features with N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl. The results indicated that certain derivatives exhibited ED50 values comparable to established anti-inflammatory drugs like Celecoxib .

Potential in Cancer Treatment

Emerging research suggests that this compound may also have applications in oncology. The structural motifs present in N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl are similar to those found in known anticancer agents. Studies exploring the synthesis of related compounds have reported cytotoxic effects on cancer cell lines .

Case Study: Cytotoxicity Assessment

In a study focused on the synthesis and characterization of benzo[d][1,3]dioxole derivatives, several compounds were tested for their cytotoxicity against human cancer cell lines. Results indicated that some derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name (IUPAC) Core Structure Substituents Key Features Reference
N-benzyl-N-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide Pyrimido[2,1-b][1,3]thiazine Benzyl, methyl Lacks benzo[d][1,3]dioxole; simpler substituents
2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido[2,1-b][1,3]oxazine Chlorophenyl, methylthio, nitrile Oxazine ring instead of thiazine; higher electronegativity
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine Cyanobenzylidene, methylfuran Non-fused thiazole; conjugated carbonyl groups
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl ester Chiral center at C5; flattened boat conformation

Key Observations :

  • The ethyl and methyl groups at C7/C8 may sterically hinder metabolic degradation compared to smaller substituents like methylthio () .
  • Functional Groups : The carboxamide at C3 contrasts with nitriles () or esters (), impacting solubility and intermolecular interactions .

Insights :

  • The target compound likely requires multi-step synthesis involving cyclocondensation of a thiazine precursor with a substituted aldehyde (e.g., benzo[d][1,3]dioxole-5-carbaldehyde) under acidic or basic conditions.
  • Yields for similar compounds range from 57% to 78%, suggesting moderate efficiency.

Spectroscopic Data and Structural Confirmation

Table 3: Spectroscopic Signatures of Key Analogs

Compound IR (cm⁻¹) $^1$H NMR (δ, ppm) $^{13}$C NMR (δ, ppm) MS (m/z) Reference
Pyrimido[2,1-b][1,3]oxazine () N/A N/A N/A N/A
Thiazolo[3,2-a]pyrimidine () 2,219 (CN), 3,423 (NH) 2.24 (CH3), 8.01 (=CH) 14.36–171.41 403 (M⁺)
Thiazolo[3,2-a]pyrimidine () 1,719 (CO) 2.34 (CH3), 9.59 (NH) 98.16–171.18 318 (M⁺)

Analysis :

  • The target compound’s IR spectrum would show amide C=O (~1,650–1,700 cm⁻¹) and NH stretches (~3,300 cm⁻¹).
  • $^1$H NMR would feature signals for the ethyl (δ 1.2–1.5, triplet) and methyl groups (δ 2.1–2.5), while the benzo[d][1,3]dioxole protons would appear as a singlet at δ 5.9–6.1 .
  • MS would likely show a molecular ion peak matching its formula (C₂₀H₂₂N₄O₅S, calculated m/z ≈ 430).

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